![molecular formula C15H18O4 B1673951 Austricin CAS No. 10180-88-8](/img/structure/B1673951.png)
Austricin
Overview
Description
Austricin is a member of the class of compounds known as gamma butyrolactones . It is a sesquiterpene lactone and its molecular formula is C15H18O4 .
Synthesis Analysis
Austricin has been found in various plant species, including Artemisia austriaca and Artemisia juncea . The molecular docking and molecular dynamics simulation results supported good interaction between HSP90 protein and Austricin .Molecular Structure Analysis
The Austricin molecule contains a total of 39 bond(s). There are 21 non-H bond(s), 4 multiple bond(s) . The 2D chemical structure image of Austricin is also called the skeletal formula .Chemical Reactions Analysis
The acylation and relactonization reactions of austricin have been investigated . The hydrolysis of austricin has also been studied .Physical And Chemical Properties Analysis
Austricin has the molecular formula C15H18O4 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Phytochemistry and Potential Therapeutic Uses Austricin is identified as a key compound in Artemisia austriaca Jacq., a plant species used in traditional medicine for various treatments. The chemical study of Artemisia austriaca revealed the isolation of austricin along with other compounds. Austricin is of interest due to its potential as a renewable material for developing lipid-lowering, antioxidant, and antiparasitic agents. This research suggests that austricin could be valuable for creating new therapeutic drugs based on its biological activities (Adekenov, 2021).
Role in Anti-tumor Activities Though not directly related to austricin, studies on similar compounds from plants like Morus australis provide insights into the potential anti-tumor properties of plant-derived substances. Morusin, extracted from Morus australis, exhibits significant anti-tumor activities in human cancers, indicating a broader potential for plant-based compounds in cancer treatment. This area of research can be relevant when exploring the therapeutic applications of austricin and similar compounds (Wang et al., 2017).
Similar Plant Derivatives in Pharmacology While specific studies on austricin's pharmacological applications are limited, research on similar plant derivatives offers insights. For example, the study of Sambucus australis revealed significant anti-inflammatory and antimicrobial properties of its extracts. This kind of research underlines the potential of plant-derived compounds, including austricin, in developing new pharmacological agents (Bahiense et al., 2017).
properties
IUPAC Name |
(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12-,13+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOZXZDDBRJEP-XUNJKSNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Austricin | |
CAS RN |
10180-88-8 | |
Record name | Hydroxyachillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Austricin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DEACETYLMATRICARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P8G4SWG5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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